Crystal Structure Conformational Divergence: Ethyl vs. tert-Butyl Ester
Single-crystal X-ray diffraction analysis reveals a significant conformational difference between ethyl 2-(4-nitrophenoxy)acetate and its tert-butyl ester analog. In the ethyl ester, the terminal methyl carbon (C10) deviates by 0.830 (6) Å from the mean plane of the remaining non-hydrogen atoms, indicating a pronounced out-of-plane distortion [1]. In contrast, the tert-butyl ester exhibits a substantially more planar conformation, with the nitrophenoxy portion showing an r.m.s. deviation of only 0.034 Å from planarity [2]. This structural divergence arises from the differing steric demands of the ethyl versus tert-butyl ester groups and directly impacts solid-state packing, intermolecular hydrogen bonding networks, and potentially the compound's solubility and crystallization behavior.
| Evidence Dimension | Deviation of terminal alkyl carbon from mean molecular plane |
|---|---|
| Target Compound Data | 0.830 (6) Å deviation of methyl C10 atom from mean plane of remaining non-H atoms |
| Comparator Or Baseline | tert-Butyl 2-(4-nitrophenoxy)acetate: r.m.s. deviation of nitrophenoxy portion = 0.034 Å; dihedral angle between nitrophenoxy plane and –CH2–C(=O)–O–C fragment = 84.8 (1)° |
| Quantified Difference | Ethyl ester exhibits ~24× greater out-of-plane deviation of terminal group (0.830 Å vs. 0.034 Å r.m.s. planar deviation) |
| Conditions | Single-crystal X-ray diffraction at 293 K; monoclinic P21/c space group for ethyl ester; comparable diffraction conditions for tert-butyl analog |
Why This Matters
The distinct solid-state conformation of the ethyl ester may confer different solubility, crystal habit, and formulation characteristics compared to the tert-butyl analog, which is critical for crystallization-based purification and solid-form development.
- [1] Sun, S.-W. Ethyl 2-(4-nitrophenoxy)acetate. Acta Crystallographica Section E: Structure Reports Online. 2012;68(Pt 5):o1497. Available from: https://journals.iucr.org/e/issues/2012/05/00/cv5259/ View Source
- [2] Ali, M. A., et al. tert-Butyl 2-(4-nitrophenoxy)acetate. Acta Crystallographica Section E: Structure Reports Online. 2011;67(Pt 2):o467. Available from: https://journals.iucr.org/e/issues/2011/02/00/bt5456/ View Source
